molecular formula C14H17N5O B2694745 (4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone CAS No. 321533-75-9

(4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone

Cat. No.: B2694745
CAS No.: 321533-75-9
M. Wt: 271.324
InChI Key: COHARPYUDZYUID-UHFFFAOYSA-N
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Description

(4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone is a complex organic compound that features a piperazine ring substituted with a methyl group and a pyrazole ring attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Mechanism of Action

Target of Action

The primary targets of the compound (4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone, also known as 1-methyl-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine, are inflammatory mediators such as TNF-α and IL-1β . These targets play a crucial role in the inflammatory process, which is a protective, dynamic, and adaptive reaction of the human body against any aggressive agent .

Mode of Action

The compound this compound interacts with its targets by reducing the levels of pro-inflammatory cytokines IL-1β and TNF-α . This interaction results in the alleviation of inflammation, as evidenced by a decrease in the number of writhings induced by acetic acid in a dose-dependent manner .

Biochemical Pathways

The compound this compound affects the inflammatory pathway. It reduces oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity . The downstream effects of these actions include the reduction of pain and inflammation .

Pharmacokinetics

The compound was administered orally in animal models, suggesting that it has sufficient bioavailability for oral administration

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the number of writhings induced by acetic acid, a decrease in paw licking time in the second phase of the formalin test, and a reduction in oedema formation . These effects suggest that the compound has significant anti-nociceptive and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone typically involves multi-step reactions. . The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium on carbon, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures ranging from 0°C to 100°C and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone apart is its unique combination of the piperazine, pyrazole, and pyridine rings, which may confer distinct pharmacological properties. This combination allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-17-7-9-18(10-8-17)14(20)12-3-4-13(15-11-12)19-6-2-5-16-19/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHARPYUDZYUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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